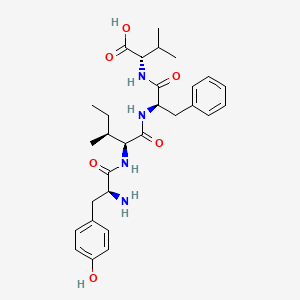![molecular formula C10H12N2O6 B14369348 2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol CAS No. 90870-52-3](/img/structure/B14369348.png)
2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol is an organic compound characterized by the presence of nitro groups and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol typically involves the nitration of a precursor compound. One common method is the nitration of 2-methyl-1,3-propanediol with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl ring can also participate in aromatic interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-propanediol: A related compound with similar structural features but lacking the nitro groups.
2-Nitro-2-phenyl-propane-1,3-diol: Another nitro-containing compound with a different substitution pattern on the phenyl ring.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
90870-52-3 |
|---|---|
Molekularformel |
C10H12N2O6 |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
2-nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H12N2O6/c13-6-10(7-14,12(17)18)5-8-1-3-9(4-2-8)11(15)16/h1-4,13-14H,5-7H2 |
InChI-Schlüssel |
YXRICJAHOTTYPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(CO)(CO)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


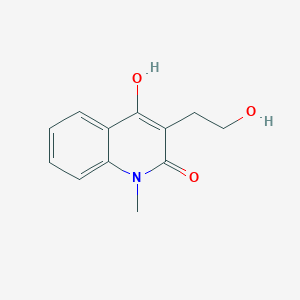
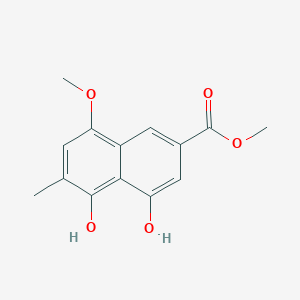
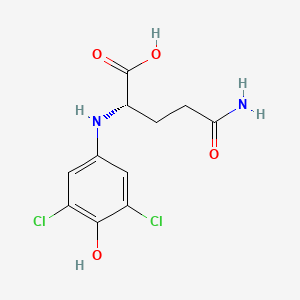
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
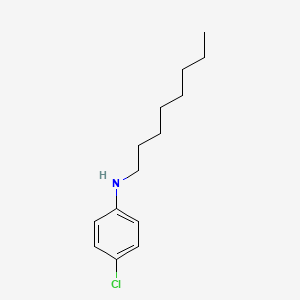
![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
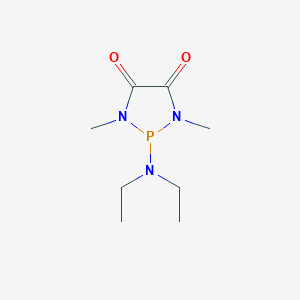
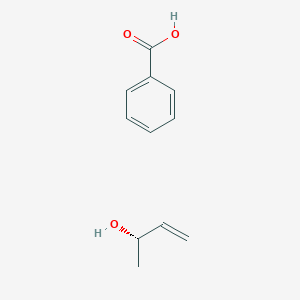
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)

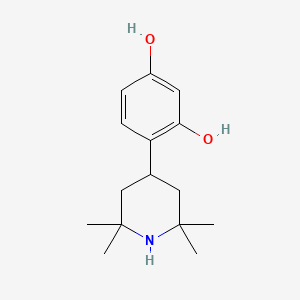
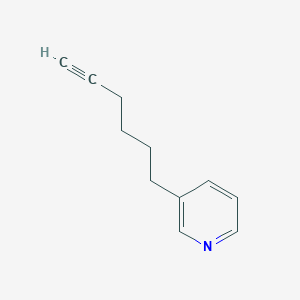
![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
